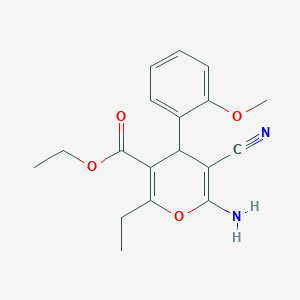![molecular formula C15H14BrClO3 B5185523 4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5185523.png)
4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene, also known as BCEE, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCEE is a member of the aryl ether family of compounds and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene is not known to have any specific mechanism of action. However, it is believed to act as a nucleophile in organic reactions, reacting with various electrophiles to form new compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene. However, it is not known to have any significant toxic effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene in lab experiments is its versatility as a reagent in organic synthesis. It has been shown to be an effective reagent for the synthesis of various compounds and can be easily synthesized from commercially available starting materials.
One limitation of using 4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene is its relatively low solubility in common organic solvents. This can make it difficult to work with in certain reactions.
Orientations Futures
There are several potential future directions for research involving 4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene. One area of interest is the development of new synthetic methods using 4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene as a reagent. Another area of interest is the use of 4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene as a precursor for the synthesis of new fluorescent probes and dyes. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene and its potential applications in various fields of research.
Méthodes De Synthèse
4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis typically involves the reaction of 2-methoxyphenol with ethylene oxide, followed by the reaction of the resulting compound with 4-bromo-2-chlorophenol. The final step involves the introduction of an ether linkage between the two aromatic rings through a Williamson ether synthesis reaction.
Applications De Recherche Scientifique
4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene has been widely used in scientific research as a reagent in organic synthesis. It has been shown to be an effective reagent for the synthesis of various compounds, including benzimidazoles, pyrazoles, and quinolines. 4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene has also been used as a precursor for the synthesis of fluorescent probes and dyes.
Propriétés
IUPAC Name |
4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClO3/c1-18-14-4-2-3-5-15(14)20-9-8-19-13-7-6-11(16)10-12(13)17/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWWGJDJBVZYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B5185454.png)

![N-(3,4-dimethoxyphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinamine](/img/structure/B5185465.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5185469.png)
![5-ethoxy-2-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-1-benzothiophen-3(2H)-one](/img/structure/B5185475.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide](/img/structure/B5185478.png)
![N-cyclohexyl-N-2-propyn-1-yl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5185485.png)


![1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5185499.png)
![methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5185501.png)
![N-(4-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5185527.png)
